

In Vitro Characterization of M084: A Preclinical Efficacy and Safety Profile

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This technical guide provides a comprehensive overview of the in vitro characterization of **M084**, a novel small molecule inhibitor. The data and methodologies presented herein are intended for researchers, scientists, and professionals in the field of drug development to facilitate their understanding of **M084**'s preclinical profile.

Biochemical Activity

M084 was assessed for its inhibitory activity against a panel of kinases. The primary target and related off-target activities were determined using enzymatic assays.

Table 1: Kinase Inhibition Profile of M084

Target Kinase	IC50 (nM)	Assay Type
MEK1	15.2	TR-FRET
MEK2	25.8	TR-FRET
ERK1	> 10,000	Kinase Glo
ERK2	> 10,000	Kinase Glo
EGFR	> 10,000	ADP-Glo
VEGFR2	> 10,000	ADP-Glo



Cellular Potency

The anti-proliferative effects of **M084** were evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) was determined following 72-hour continuous exposure to the compound.

Table 2: Anti-proliferative Activity of M084 in Cancer Cell Lines

Cell Line	Cancer Type	EC50 (nM)
A375	Melanoma	50.1
HT-29	Colon Cancer	75.6
HCT116	Colon Cancer	82.3
HeLa	Cervical Cancer	150.9
MCF-7	Breast Cancer	> 1,000

Target Engagement and Pathway Modulation

To confirm the mechanism of action, the effect of **M084** on the downstream signaling of the MAPK pathway was investigated. A375 cells were treated with **M084** for 2 hours, and the phosphorylation of ERK was measured by western blot.

Table 3: Inhibition of ERK Phosphorylation in A375 Cells

Treatment	Concentration (nM)	p-ERK/Total ERK Ratio
Vehicle (DMSO)	-	1.00
M084	10	0.85
M084	50	0.42
M084	100	0.15
M084	500	0.05

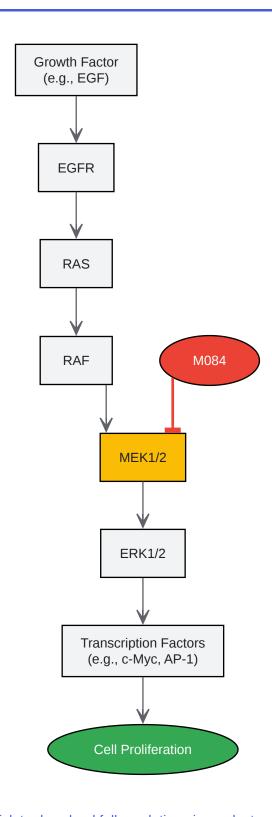


Experimental Protocols

- TR-FRET Assay (for MEK1/2): Recombinant MEK1 or MEK2 kinase was incubated with a
 fluorescently labeled substrate and ATP in the presence of varying concentrations of M084.
 The reaction was allowed to proceed for 60 minutes at room temperature. The time-resolved
 fluorescence resonance energy transfer (TR-FRET) signal was measured using a microplate
 reader. The IC50 values were calculated from the dose-response curves.
- Kinase Glo/ADP-Glo Assays (for other kinases): Kinase activity was measured by quantifying the amount of ATP remaining (Kinase Glo) or ADP produced (ADP-Glo) after the kinase reaction. Assays were performed according to the manufacturer's protocols.
- Cells were seeded in 96-well plates and allowed to adhere overnight.
- The following day, cells were treated with a serial dilution of M084 or vehicle control (DMSO).
- After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
- EC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.
- A375 cells were serum-starved for 24 hours and then treated with M084 or DMSO for 2 hours.
- Cells were subsequently stimulated with epidermal growth factor (EGF) for 15 minutes.
- Cell lysates were prepared, and protein concentrations were determined using a BCA assay.
- Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH).
- Blots were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

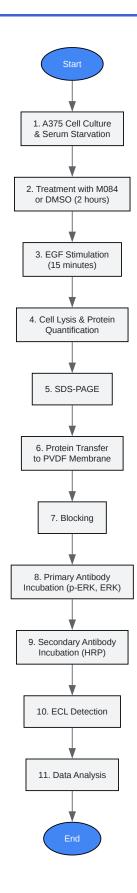




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Caption: M084 inhibits the MAPK signaling pathway by targeting MEK1/2.





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Caption: Workflow for analyzing p-ERK inhibition by M084.



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